N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method is the coupling of an indole derivative with an acylating agent. For instance, the reaction between tryptamine and a substituted indole carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole ketones or carboxylic acids, while reduction may produce indole alcohols.
Scientific Research Applications
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This is particularly relevant in its role as an enzyme inhibitor, where it can block the active sites of enzymes like HIV-1 protease and renin .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
Indole-3-carboxamide derivatives: Known for their enzyme inhibitory properties and studied extensively in medicinal chemistry.
Uniqueness
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and specificity towards certain enzymes. This makes it a valuable compound for targeted therapeutic applications.
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-30-19-7-8-20(31-2)22-16(19)12-18(27-22)23(29)25-10-9-24-21(28)11-14-13-26-17-6-4-3-5-15(14)17/h3-8,12-13,26-27H,9-11H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
DYDRWJHURYFCMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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